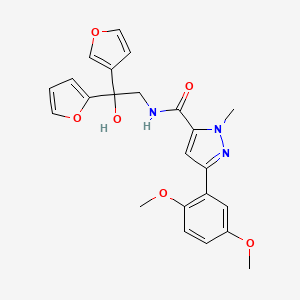
3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O5. Its structure includes a pyrazole ring, furan moieties, and a dimethoxyphenyl group, which contribute to its pharmacological properties.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The mechanisms through which this compound may exert its effects include:
- Antioxidant Activity : Compounds with furan and methoxy groups are known to possess antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of the pyrazole ring suggests potential anti-inflammatory activity, which is common among pyrazole derivatives.
- Cytoprotective Effects : Similar compounds have shown protective effects against cellular damage induced by various stressors, including oxidative and nitrosative stress.
Antioxidant and Cytoprotective Effects
A study investigated the cytoprotective effects of related compounds on human colon fibroblast cells. These compounds were found to inhibit DNA damage and mitochondrial dysfunction induced by carcinogens. For instance, pretreatment with related pyrazole derivatives reduced DNA strand breaks and preserved mitochondrial integrity under stress conditions .
Anti-cancer Potential
The anticancer activity of similar compounds has been documented in various studies. For example, derivatives with furan and methoxy groups have been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This suggests that our compound may also exhibit similar anticancer properties through modulation of cell survival pathways.
Case Studies
- Cytoprotective Effects in Colon Cells :
- Anticancer Activity :
Data Tables
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-26-19(12-18(25-26)17-11-16(29-2)6-7-20(17)30-3)22(27)24-14-23(28,15-8-10-31-13-15)21-5-4-9-32-21/h4-13,28H,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBPIOXXWLIWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














